molecular formula C20H27N3S B11583581 1-octyl-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine

1-octyl-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine

Cat. No.: B11583581
M. Wt: 341.5 g/mol
InChI Key: OQQJHPFXKKBQPF-UHFFFAOYSA-N
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Description

1-OCTYL-N-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound that features a benzodiazole core substituted with an octyl chain and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-OCTYL-N-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Attachment of the Octyl Chain: The octyl chain can be introduced via alkylation reactions using octyl halides in the presence of a base.

    Introduction of the Thiophene Ring: The thiophene ring can be attached through a nucleophilic substitution reaction using thiophene-2-carbaldehyde and a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-OCTYL-N-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzodiazole core can be reduced under hydrogenation conditions.

    Substitution: The octyl chain or thiophene ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the benzodiazole core can yield partially or fully hydrogenated benzodiazole derivatives.

Scientific Research Applications

1-OCTYL-N-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes.

    Biological Research: It can be used as a probe to study the interactions between proteins and small molecules.

    Industrial Applications: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-OCTYL-N-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, modulating their activity. The benzodiazole core can interact with various biological targets, while the thiophene ring can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-OCTYL-N-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-OL: Similar structure but with a hydroxyl group instead of an amine.

    1-OCTYL-N-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-THIOL: Similar structure but with a thiol group instead of an amine.

    1-OCTYL-N-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-CARBOXYLIC ACID: Similar structure but with a carboxylic acid group instead of an amine.

Uniqueness

1-OCTYL-N-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and materials science.

Properties

Molecular Formula

C20H27N3S

Molecular Weight

341.5 g/mol

IUPAC Name

1-octyl-N-(thiophen-2-ylmethyl)benzimidazol-2-amine

InChI

InChI=1S/C20H27N3S/c1-2-3-4-5-6-9-14-23-19-13-8-7-12-18(19)22-20(23)21-16-17-11-10-15-24-17/h7-8,10-13,15H,2-6,9,14,16H2,1H3,(H,21,22)

InChI Key

OQQJHPFXKKBQPF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C2=CC=CC=C2N=C1NCC3=CC=CS3

Origin of Product

United States

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